![molecular formula C7H5ClN2O2S2 B2711057 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 692732-79-9](/img/structure/B2711057.png)
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione, also known as 2-chloro-1,3-thiazol-5-ylmethyl-1,3-thiazolidine-2,4-dione, is an organic compound used in scientific research. It is a white solid that is soluble in water and has a molecular weight of 211.63 g/mol. It is a versatile compound that can be used in various applications such as the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including “3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds with a thiazolidinone ring, such as “3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione”, have shown greater anti-inflammatory and analgesic activity . Analgesics are medicines that are used to relieve pain.
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties . Antimicrobial substances inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.
Antifungal Activity
Some thiazole compounds have exhibited favorable fungicidal activities . Antifungal drugs are used to treat fungal infections, which can affect any part of the body including the skin, hair, and nails.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . Antitumor drugs are used to prevent the growth of cancer cells, while cytotoxic drugs kill or damage cells.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . Neuroprotective drugs are used to protect nerve cells against damage, degeneration, or impairment of function.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are used to treat viral infections by inhibiting the development of the infectious virus.
Mechanism of Action
Target of Action
The primary targets of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Compounds with a thiazole ring, which is present in this compound, are known to have diverse biological activities .
Mode of Action
The specific mode of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Thiazole-containing compounds can interact unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Thiazole-containing compounds can reset biological systems differently, potentially affecting various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Thiazole-containing compounds, such as thiamethoxam, are known to be rapidly and completely absorbed, distributed to tissues non-selectively, and rapidly excreted, predominantly in the urine .
Result of Action
The molecular and cellular effects of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Thiazole-containing compounds can have various effects, such as causing dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione Thiamethoxam, a thiazole-containing compound, is known to be stable in water under acidic conditions but hydrolyzed under alkaline conditions .
properties
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-6-9-1-4(14-6)2-10-5(11)3-13-7(10)12/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMRFTRTADBXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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